2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves multiple steps, starting from the preparation of the indole core. The synthetic route typically includes the following steps:
Preparation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the chlorophenyl-substituted indole with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted indole with 4-fluoroaniline and acetic anhydride to form the acetamide derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.
Chemical Reactions Analysis
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c24-20-7-3-1-5-16(20)13-27-14-22(19-6-2-4-8-21(19)27)29-15-23(28)26-18-11-9-17(25)10-12-18/h1-12,14H,13,15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXBJEPTJBRBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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